- Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System, Organic Letters, 2023, 25(19), 3482-3486

Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

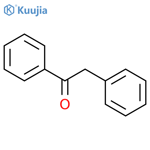

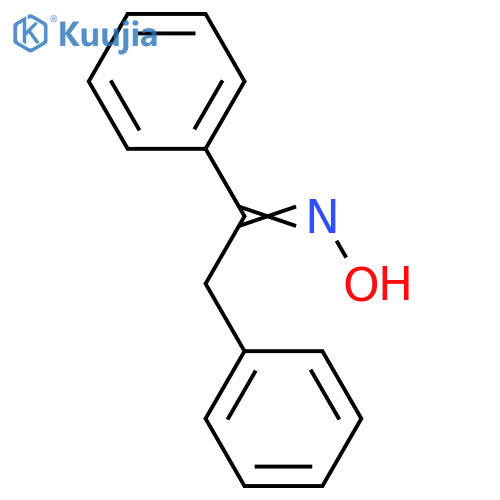

1,2-Diphenyl-1-ethanone oxime structure

상품 이름:1,2-Diphenyl-1-ethanone oxime

1,2-Diphenyl-1-ethanone oxime 화학적 및 물리적 성질

이름 및 식별자

-

- 1,2-Diphenyl-1-ethanone oxime

- (NE)-N-(1,2-diphenylethylidene)hydroxylamine

- Ethanone,1,2-diphenyl-, oxime

- DeoxyBenzoinOxime

- 2-Phenylacetophenone oxime

- Benzyl phenyl ketoxime

- NSC 135001

- NSC 36666

- Acetophenone, 2-phenyl-, oxime (7CI, 8CI)

- 1,2-Diphenyl-1-ethanoneoxime

- 1,2-Diphenylethanone oxime

- Benzyl phenyl ketone oxime

- AKOS017332276

- SCHEMBL17296071

- deoxybenzoin oxime

- 57736-10-4

- DB-111026

- Ethanone, 1,2-diphenyl-, oxime, (1Z)-

- Ethanone, 1,2-diphenyl-, oxime

- PWCUVRROUAKTLL-UHFFFAOYSA-N

- 952-06-7

- NSC 135001; NSC 36666

- Deoxybenzoic oxime

- N-(1,2-diphenylethylidene)hydroxylamine

- 26306-06-9

- 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime

- (Z)-1,2-Diphenylethanone oxime

- (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE

- BCP34290

-

- MDL: MFCD14581645

- 인치: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2

- InChIKey: PWCUVRROUAKTLL-UHFFFAOYSA-N

- 미소: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1

계산된 속성

- 정밀분자량: 211.099714038g/mol

- 동위원소 질량: 211.099714038g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 0

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 3

- 복잡도: 225

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 1

- 토폴로지 분자 극성 표면적: 32.6Ų

- 소수점 매개변수 계산 참조값(XlogP): 3.4

실험적 성질

- 밀도: 1.04±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 98 ºC

- 비등점: 375.4°C at 760 mmHg

- 용해도: 극미용성(0.11g/l)(25ºC),

1,2-Diphenyl-1-ethanone oxime 보안 정보

- 신호어:warning

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:Sealed in dry,2-8°C

1,2-Diphenyl-1-ethanone oxime 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MD-0215-0.5G |

1,2-diphenyl-1-ethanone oxime |

952-06-7 | >95% | 0.5g |

£55.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1015346-5g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | 95% | 5g |

$160 | 2024-06-07 | |

| abcr | AB270292-1 g |

1,2-Diphenyl-1-ethanone oxime, 95%; . |

952-06-7 | 95% | 1 g |

€187.10 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-500mg |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | >95% | 500mg |

1087.0CNY | 2021-07-13 | |

| Chemenu | CM336660-500g |

N-(1,2-diphenylethylidene)hydroxylamine |

952-06-7 | 95%+ | 500g |

$135 | 2021-06-16 | |

| TRC | B452625-50mg |

1,2-Diphenyl-1-ethanone Oxime |

952-06-7 | 50mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB270292-25 g |

1,2-Diphenyl-1-ethanone oxime, 95%; . |

952-06-7 | 95% | 25 g |

€1,638.60 | 2023-07-20 | |

| TRC | B452625-10mg |

1,2-Diphenyl-1-ethanone Oxime |

952-06-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909157-25g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | ≥98% | 25g |

¥11,900.00 | 2022-01-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-1g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | >95% | 1g |

1706.0CNY | 2021-07-13 |

1,2-Diphenyl-1-ethanone oxime 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: tert-Butyl nitrite , Hydrogen , Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ; 3 h, 10 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

- First iron-catalyzed synthesis of oximes from styrenes, Chemical Communications (Cambridge, 2009, (15), 1990-1992

합성회로 5

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Trifluoromethanesulfonic acid

1.2 -

1.2 -

참조

- Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dications, Tetrahedron, 1987, 43(2), 297-305

합성회로 11

합성회로 12

합성회로 13

합성회로 14

합성회로 15

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

1,2-Diphenyl-1-ethanone oxime Raw materials

- Benzeneethanamine, N,N-dihydroxy-, monosodium salt (9CI)

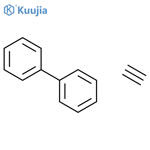

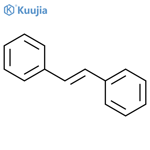

- Benzene,1,1'-(1,2-ethenediyl)bis-

- Diphenylacetylene

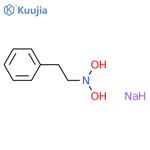

- 2-Phenylacetophenone

1,2-Diphenyl-1-ethanone oxime Preparation Products

1,2-Diphenyl-1-ethanone oxime 관련 문헌

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

952-06-7 (1,2-Diphenyl-1-ethanone oxime) 관련 제품

- 26306-06-9(Deoxybenzoin Oxime)

- 23517-42-2(1-Phenyl-1-propanoneoxime)

- 23873-81-6(Diphenylglyoxime)

- 1805459-51-1(Ethyl 4-cyano-6-fluoronicotinate)

- 1609402-89-2(2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride)

- 887222-45-9(2-(furan-2-yl)-5-(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

- 2138005-08-8(4-(2-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde)

- 912781-51-2(7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

- 2229158-68-1(3-methyl-3-6-(propan-2-yloxy)pyridin-2-ylbutan-1-amine)

- 1936583-91-3(1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene)

추천 공급업체

Amadis Chemical Company Limited

(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime

순결:99%

재다:25g

가격 ($):402.0